1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Tool Development
Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea serve as significant pharmacological tools. For instance, the discovery of nonpeptidic agonists for the urotensin-II receptor highlights the potential of such molecules in developing new therapeutic agents. These compounds, characterized by their selectivity and druglike properties, offer a foundation for designing novel treatments for various diseases by targeting specific receptors (Croston et al., 2002).
Corrosion Inhibition
Derivatives of urea, such as 1,3,5-triazinyl urea derivatives, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies provide insights into the protective mechanisms of these compounds, which form a protective layer on metal surfaces, potentially extending the applications of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea in materials science and engineering (Mistry et al., 2011).
Chemical Synthesis and Functionalization
The synthetic versatility of urea derivatives is well-documented, with applications in creating various heterocyclic compounds, functional polymers, and conducting materials. For example, the α-ureidoalkylation reaction demonstrates the potential for synthesizing glycoluril derivatives, which are valuable in polymer chemistry and materials science (Gazieva et al., 2009). Similarly, the synthesis of diphenylethylene derivatives carrying aromatic tertiary amine groups highlights the potential for end-functionalized polymers, contributing to advancements in materials science (Kim et al., 1998).
Fluorescent Probes and Molecular Sensing
The development of fluorescent solvatochromic dyes showcases the use of dimethylamino groups in designing molecules with "push-pull" electron transfer systems. These compounds, exhibiting strong solvent-dependent fluorescence, can serve as ultrasensitive fluorescent molecular probes for biological research, opening new avenues for investigating biological events and processes (Diwu et al., 1997).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-21(26)23-17-8-7-9-19(27-5)20(17)28-6/h7-13,18H,14H2,1-6H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZVGHPNKXBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.